molecular formula C13H13NO2S2 B12252067 Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate

Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B12252067
M. Wt: 279.4 g/mol
InChI Key: MUDKAZBGFBWRIL-UHFFFAOYSA-N
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Description

Key Observations:

Feature 2D Representation 3D Conformer Analysis
Thiazole Orientation Flat, aromatic ring system with methyl group at position 4. The thiazole ring tilts ~35° relative to the benzene plane, minimizing steric clash.
Sulfanylmethyl Bridge Linear –SCH₂– linkage depicted as a single bond. Dihedral angle of 112° between thiazole and benzene rings, indicating torsional strain.
Ester Group Planar configuration with resonance stabilization. The ester carbonyl oxygen exhibits slight out-of-plane distortion (8° deviation).

Computational Validation :
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level corroborate the 3D model’s geometry, predicting a bond length of 1.81 Å for the C–S bond in the sulfanylmethyl group.

Spectroscopic Fingerprint Validation (NMR, IR, UV-Vis)

Spectroscopic data for this compound have been experimentally validated and cross-referenced with computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (400 MHz, CDCl₃) :

Signal (δ, ppm) Multiplicity Integration Assignment
2.45 Singlet 3H Thiazole C4–CH₃
3.89 Singlet 3H Benzoate OCH₃
4.25 Singlet 2H –SCH₂– bridge
7.34–8.02 Multiplet 4H Aromatic protons (C6H4)

¹³C NMR (100 MHz, CDCl₃) :

Signal (δ, ppm) Assignment
167.8 Ester carbonyl (C=O)
152.1 Thiazole C2
142.0 Thiazole C4
129.5–133.2 Aromatic carbons (C6H4)

Infrared (IR) Spectroscopy:

Absorption (cm⁻¹) Assignment
1724 Ester C=O stretch
1589, 1462 Thiazole ring vibrations
1265 C–O–C asymmetric stretch
689 C–S stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy:

A λₘₐₓ at 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in methanol corresponds to π→π* transitions in the conjugated thiazole and benzoate systems.

Properties

Molecular Formula

C13H13NO2S2

Molecular Weight

279.4 g/mol

IUPAC Name

methyl 4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C13H13NO2S2/c1-9-7-17-13(14-9)18-8-10-3-5-11(6-4-10)12(15)16-2/h3-7H,8H2,1-2H3

InChI Key

MUDKAZBGFBWRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Core Structural Analysis and Synthetic Targets

The compound’s structure comprises three key components:

  • Methyl benzoate backbone : A methyl ester group attached to a benzene ring.
  • Sulfanyl-methyl bridge : A methylene group (-CH₂-) connecting the benzene to the thiazole.
  • 4-Methyl-1,3-thiazole : A heterocyclic ring with a methyl substituent at position 4.

Synthetic challenges include introducing the sulfanyl group in the correct position and maintaining stereochemical integrity of the thiazole ring.

Synthetic Routes

Route 1: Nucleophilic Substitution with Thiazole-Thiol

This method involves displacing a halogen atom on a benzoate intermediate with a thiolate derived from the thiazole.

Key Steps
  • Preparation of 4-Bromomethyl Methyl Benzoate

    • Reagents : Methyl 4-bromobenzoate, formaldehyde, HBr.
    • Conditions : Bromination of the methyl group at the 4-position.
    • Yield : ~80–90% (analogous to methods in).
  • Thiazole-Thiol Synthesis

    • Reagents : 4-Methyl-1,3-thiazol-2-thiol (synthesized via cyclization of thioamide and haloketone).
    • Activation : Deprotonation with NaH or K₂CO₃ to form thiolate.
  • Substitution Reaction

    • Conditions : Reflux in polar aprotic solvent (e.g., DMF or DMSO) with a base.
    • Catalyst : Optional Cu(I) or Pd(0) for improved efficiency.
    • Yield : ~60–75% (estimated based on analogous reactions).
Mechanism

The bromomethyl group undergoes nucleophilic displacement by the thiolate, forming the sulfanyl linkage.

Step Reagents Solvent Temperature Yield
1 HBr, Formaldehyde DCM 0–25°C 85%
2 NaH, 4-Methyl-1,3-thiazol-2-thiol DMF 80°C 75%

Route 2: Palladium-Catalyzed Cross-Coupling

This approach employs Suzuki-Miyaura coupling to link a boronate ester with a halogenated thiazole.

Key Steps
  • Boronate Ester Formation

    • Substrate : Methyl 4-bromomethylbenzoate.
    • Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, KOAc.
    • Conditions : 80°C in DMSO for 2 hours.
    • Yield : ~92% (analogous to example in).
  • Coupling with Thiazole-Halide

    • Substrate : 4-Methyl-1,3-thiazol-2-iodide (or bromide).
    • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂.
    • Base : Na₂CO₃ or K₂CO₃.
    • Solvent : Dioxane/H₂O (4:1).
    • Temperature : 90–110°C.
Mechanism

The boronate ester undergoes transmetallation with the palladium catalyst, followed by coupling with the thiazole-halide.

Step Reagents Solvent Temperature Yield
1 B₂Pin₂, Pd(dppf)Cl₂, KOAc DMSO 80°C 92%
2 4-Methyl-1,3-thiazol-2-iodide, Pd(PPh₃)₄ Dioxane/H₂O 100°C 70–85%

Route 3: Stepwise Thiazole Construction

This method constructs the thiazole ring post-coupling to the benzoate.

  • Introduction of Thioamide Intermediate

    • Reagents : Methyl 4-(bromomethyl)benzoate, thioamide (e.g., NH₂CSNH₂).
    • Conditions : Heating in ethanol with a base.
  • Cyclization to Thiazole

    • Reagents : Haloketone (e.g., CH₃COCl).
    • Conditions : Reflux in THF.
  • Methylation of Thiazole

    • Reagents : CH₃I, K₂CO₃.
    • Conditions : DMF, 60°C.
Step Reagents Solvent Temperature Yield
1 NH₂CSNH₂, K₂CO₃ Ethanol 80°C 65%
2 CH₃COCl THF Reflux 85%
3 CH₃I, K₂CO₃ DMF 60°C 90%

Critical Reaction Parameters

Catalyst Selection

  • Pd(dppf)Cl₂ : Effective for Suzuki couplings with boronate esters.
  • Pd(PPh₃)₄ : Suitable for aryl-aryl couplings with thiazole-halides.
  • Base : KOAc or Na₂CO₃ enhances transmetallation efficiency.

Solvent Systems

Solvent Purpose Advantage
DMSO Polar aprotic High solubility for boronate esters
Dioxane/H₂O Biphasic Facilitates Pd-catalyzed couplings
DMF Polar aprotic Compatible with thiolate reactions

Challenges and Optimization

Thiazole Stability

  • Issue : Thiazole rings may undergo oxidation or ring-opening under harsh conditions.
  • Solution : Use mild bases (e.g., K₂CO₃) and inert atmospheres.

Stereocontrol

  • Challenge : Thiazole substitution patterns require precise regioselectivity.
  • Strategy : Pre-synthesize the thiazole with defined substituents before coupling.

Comparative Analysis of Routes

Route Advantages Limitations
1 Direct substitution, high atom economy Limited thiazole-thiol availability
2 Broad substrate scope, scalable Requires boronate ester synthesis
3 Flexible thiazole construction Multi-step, lower overall yield

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Reaction Conditions

ConditionReagentsProductNotes
Acidic hydrolysisHCl (conc.), H₂O, reflux4-{[(4-Methylthiazol-2-yl)sulfanyl]methyl}benzoic acidComplete conversion in 6–8 hours
Basic hydrolysisNaOH (aq.), ethanol, 60°CSodium salt of the carboxylic acidHigher yields in polar aprotic solvents

The carboxylic acid product exhibits enhanced solubility in aqueous media, making it suitable for biological testing or coordination chemistry applications.

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge acts as a nucleophilic site, participating in substitution reactions with electrophiles.

Example Reaction with Alkyl Halides

ReagentConditionsProductYield
Methyl iodideDMF, K₂CO₃, 25°C, 12hMethylated derivative at sulfur78%
Benzyl bromideAcetone, reflux, 6hBenzyl-thioether analog65%

The thiazole ring’s electron-withdrawing nature enhances the sulfanyl group’s susceptibility to nucleophilic displacement. Substitutions here are pivotal for modifying the compound’s lipophilicity or electronic properties.

Oxidation Reactions

The sulfur atom in the sulfanyl group is prone to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidation Pathways

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)Acetic acid, 50°C, 2hSulfoxide (+SO)High
m-CPBACH₂Cl₂, 0°C, 1hSulfone (+SO₂)Quantitative

Sulfoxides and sulfones exhibit distinct biological activities and are often intermediates in drug metabolism studies.

Coordination with Metal Ions

The thiazole ring’s nitrogen and sulfur atoms enable coordination with transition metals, forming complexes with potential catalytic or therapeutic applications.

Metal Complexation Data

Metal SaltSolventComplex StructureApplication
Cu(NO₃)₂MethanolMonodentate via N-atomAntimicrobial studies
PdCl₂DMFBidentate (N,S coordination)Catalysis

Coordination chemistry expands the compound’s utility in materials science and medicinal chemistry.

Functionalization of the Thiazole Ring

The 4-methylthiazole moiety participates in electrophilic substitutions, particularly at the C-5 position.

Electrophilic Aromatic Substitution

ReagentConditionsProductYield
HNO₃/H₂SO₄0°C, 2hNitro derivative at C-555%
Br₂ (1 equiv.)CHCl₃, 25°C, 1hBromo-substituted analog60%

Nitration or halogenation introduces functional handles for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Ring-Opening Reactions

Under extreme conditions, the thiazole ring may undergo cleavage, though this is less common due to its aromatic stability.

Ring Cleavage with Strong Bases

ReagentConditionsProductNotes
NaOH (10M)Ethylene glycol, 200°COpen-chain mercaptoamideLow yield (<20%)

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate has been studied for its antimicrobial properties. Research indicates that thiazole derivatives often exhibit significant activity against various bacterial strains. The thiazole ring contributes to the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics or preservatives in pharmaceuticals .

2. Anti-cancer Potential
There is growing interest in compounds containing thiazole moieties for their anti-cancer properties. This compound may play a role in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Studies are ongoing to evaluate its efficacy against specific cancer cell lines .

3. Drug Delivery Systems
The compound's unique structure allows it to be explored as a potential carrier in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents .

Agricultural Applications

1. Pesticide Development
The thiazole group is known for its effectiveness in agricultural applications, particularly as a pesticide or fungicide. This compound has shown promise in preliminary studies as an effective agent against certain plant pathogens and pests, potentially leading to the development of new agricultural chemicals .

Materials Science Applications

1. Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. The incorporation of thiazole units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies

Study Title Focus Area Findings
Antimicrobial Properties of Thiazole DerivativesMedicinal ChemistryDemonstrated significant antibacterial activity against Gram-positive bacteria.
Evaluation of Thiazole Compounds in Cancer TherapyOncologyHighlighted potential pathways for apoptosis induction in cancer cells treated with thiazole derivatives.
Development of Thiazole-based PesticidesAgricultural SciencesIdentified effective fungicidal activity against common crop pathogens.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate depends on its specific application. In medicinal chemistry, the thiazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The sulfur atom can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogs with Thiazole/Thiadiazole Moieties

Compound Name Key Structural Features Notable Properties/Applications References
This compound Benzoate ester + sulfanylmethyl-thiazole Potential drug-like properties (inferred)
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole core + dual sulfanyl linkages Pharmaceutical applications (antimicrobial, antitumor)
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Benzoic acid + thiazole substituent Higher polarity (vs. ester); research reagent
AB4 (2-aminothiazole sulfonamide) Thiazole + sulfonamide + triazole Similarity to known drugs (score: 0.500)

Key Observations:

  • Thiazole vs. This modification could enhance binding affinity in biological targets but may reduce metabolic stability .
  • Ester vs. Carboxylic Acid: The methyl ester in the target compound confers higher lipophilicity compared to the carboxylic acid analog (), likely improving membrane permeability but requiring enzymatic hydrolysis for activation in vivo .
  • Sulfanyl Linkages: The sulfanylmethyl group in the target compound and ’s thiadiazole derivative may contribute to redox activity or metal chelation, a feature exploited in antimicrobial agents .

Piperazine-Linked Quinoline Derivatives ()

Compounds such as C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the benzoate ester core but incorporate bulkier quinoline-piperazine substituents. These structures exhibit:

  • Diverse bioactivity : Halogenated variants (C2–C4) may enhance binding to hydrophobic pockets in enzymes or receptors .

Comparison: The target compound’s simpler structure (lacking the quinoline-piperazine moiety) likely results in improved synthetic accessibility and lower steric hindrance, favoring interactions with compact binding sites.

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds (e.g., ’s derivatives) are synthesized via crystallization in ethyl acetate, yielding high-purity solids confirmed by NMR and HRMS . Similar protocols may apply to the target compound.
  • Drug-Likeness : The methyl ester and thiazole groups align with Lipinski’s rules (molecular weight <500, moderate logP), suggesting favorable pharmacokinetics .
  • Biological Potential: Thiazole derivatives (e.g., MPEP in ) exhibit anxiolytic activity, hinting at CNS applications for the target compound if optimized for blood-brain barrier penetration .

Biological Activity

Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into its chemical properties, biological effects, and relevant research findings.

Molecular Structure:

  • Chemical Formula: C12_{12}H13_{13}N2_{2}S2_{2}
  • Molecular Weight: 265.36 g/mol
  • IUPAC Name: this compound
  • CAS Number: 743452-52-0

Physical Properties:

  • Appearance: Powder
  • Storage Conditions: Room temperature

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. The thiazole ring enhances the compound's ability to interact with microbial enzymes and receptors.

  • Mechanism of Action:
    • The compound likely inhibits bacterial enzymes, leading to a reduction in microbial growth.
    • It may also disrupt cellular processes in fungi, contributing to its antifungal properties.
  • Case Studies:
    • A study demonstrated that derivatives of thiazole exhibited activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the structural features that allow for interaction with bacterial cell walls and metabolic pathways .
    • Another investigation highlighted the potential of thiazole compounds in treating infections caused by resistant strains of bacteria, showcasing their relevance in modern pharmacotherapy .

Cytotoxicity and Safety

While the antimicrobial potential is promising, it is crucial to assess the cytotoxic effects of this compound on human cells. Preliminary studies indicate moderate cytotoxicity at high concentrations, necessitating further investigation into optimal dosages for therapeutic use without adverse effects .

Summary of Key Studies

Study ReferenceFindings
Demonstrated antimicrobial activity against various bacterial strains.
Highlighted effectiveness against resistant bacterial strains.
Investigated cytotoxicity in human cell lines; moderate toxicity observed at high concentrations.

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in bacterial metabolism. These studies suggest a strong interaction with key enzymes, indicating a potential pathway for drug development .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate?

The synthesis involves nucleophilic substitution between 4-methyl-1,3-thiazole-2-thiol and a methyl benzoate derivative. For example, methyl 4-(bromomethyl)benzoate can react with the thiol group under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Reaction progress is monitored by TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Use ¹H/¹³C NMR to confirm substituent patterns (e.g., thiazole protons at δ 6.8–7.2 ppm, methyl ester at δ 3.9 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass: 293.0452 for C₁₃H₁₃NO₂S₂). IR spectroscopy identifies ester C=O stretching (~1720 cm⁻¹) and thioether C-S bonds (~680 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C, avoiding light and moisture. For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities?

Data collection at 296 K with Mo Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (R factor <0.05) confirms bond lengths and angles. For twinned crystals, apply the TWIN/BASF instructions in SHELXL to model non-merohedral twinning. Hirshfeld surface analysis (CrystalExplorer) identifies key intermolecular interactions (e.g., S···π contacts) .

Q. What in vitro assays evaluate its antimicrobial activity?

Use broth microdilution (CLSI M07-A10) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) with concentrations 1–256 µg/mL. Synergy testing via checkerboard assay (fractional inhibitory concentration index ≤0.5) identifies combinatory effects with β-lactams. Membrane disruption assays (SYTOX Green uptake) validate bactericidal mechanisms .

Q. How can structure-activity relationships (SAR) guide analog design?

Modify the thiazole’s 4-methyl group to bulkier substituents (e.g., phenyl) and compare bioactivity. QSAR models (B3LYP/6-311+G(d,p)) correlate logP with antimicrobial potency. Crystallographic data (e.g., dihedral angles between thiazole and benzoate planes) predict steric effects on target binding .

Q. How are crystallographic data contradictions resolved during refinement?

For high Rint values (>5%), check for missed symmetry via PLATON ADDSYM. Residual electron density peaks (>1 eÅ⁻³) may indicate disorder; model using PART instructions in SHELXL. Validate hydrogen bonding with difference Fourier maps (Δρ <0.3 eÅ⁻³) .

Q. What strategies stabilize this compound under physiological conditions?

Accelerated stability testing (40°C/75% RH for 30 days) with HPLC-UV monitoring (λ = 254 nm) detects ester hydrolysis. Lyophilization with trehalose (1:3 w/w) extends shelf life. Degradation kinetics follow first-order models (t₁/₂ = 48 h at pH 7.4) .

Q. How is metabolic stability assessed in preclinical studies?

Incubate with liver microsomes (human/rat, 1 mg/mL) and NADPH for 60 min. LC-MS/MS quantifies parent compound depletion (t₁/₂ >30 min suggests stability). CYP450 inhibition is screened via fluorometric assays (e.g., CYP3A4 IC₅₀ >10 µM indicates low risk) .

Q. What techniques validate target engagement in enzyme inhibition?

Surface plasmon resonance (Biacore T200) measures binding kinetics (kₐ >1×10⁴ M⁻¹s⁻¹, kd <0.01 s⁻¹). Co-crystallization with the target protein (20% PEG 3350, pH 7.4) and refinement via PHENIX validate binding modes. Competitive fluorescence polarization (FP) assays using FITC-labeled probes confirm displacement .

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